molecular formula C15H23ClN2O2 B1525829 2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride CAS No. 1334149-65-3

2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

Cat. No. B1525829
M. Wt: 298.81 g/mol
InChI Key: YRHSUTRVTZVSLS-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound, including its geometry, conformation, and configuration.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity with other compounds and its stability under various conditions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).


Scientific Research Applications

Pharmacological Management in Psychiatry

2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride has been studied in the context of psychiatric disorders, primarily for its calming effect without impairing mental acuity. Its mechanism of action may involve the suppression of activity in certain regions of the central nervous system (CNS). This compound is prescribed primarily for the treatment of anxiety and as a sedative/hypnotic, providing relief without cortical depression (Johnson, 1982).

Dermatological Sensitivities

In dermatology, the compound has been associated with skin reactions, particularly when used to treat conditions like urticaria and atopic dermatitis. In some cases, a maculopapular eruption can occur shortly after the administration of the drug. Patch testing has shown sensitivity to this compound, indicating its potential to induce allergic reactions under certain conditions (Michel et al., 1997).

HIV-1 Protease Inhibition

Interestingly, derivatives of this compound have been explored for their potential in inhibiting the human immunodeficiency virus type 1 (HIV-1) protease. These studies are part of the broader search for effective antiretroviral therapies. The metabolites of such derivatives and their presence in human urine following administration have been a subject of clinical evaluation, indicating the compound's relevance in the development of HIV treatments (Balani et al., 1995).

Metabolic Pathways

The compound's metabolic pathways in humans have been studied, providing insights into its biotransformation and the resulting metabolites. Such research is crucial for understanding the drug's pharmacokinetics and optimizing its therapeutic efficacy. For instance, studies have detailed the urinary metabolism of related compounds, shedding light on the metabolic fate and the potential side effects or interactions of the drug within the human body (Constantin & Pognat, 1978).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.


Future Directions

This would involve speculating on potential future research directions, such as new synthesis methods, potential applications, and areas of interest for further study.


Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

2-(2-ethylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-3-13-6-4-5-7-14(13)19-12(2)15(18)17-10-8-16-9-11-17;/h4-7,12,16H,3,8-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHSUTRVTZVSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC(C)C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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